molecular formula C23H28N2O B10779585 N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide

N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide

Cat. No.: B10779585
M. Wt: 348.5 g/mol
InChI Key: YRRFMVAFZJGZNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylfentanyl can be synthesized through various chemical routes. One common method involves the reaction of N-phenyl-4-piperidone with phenethyl bromide to form N-phenyl-N-(2-phenylethyl)-4-piperidone. This intermediate is then reacted with methyl acrylate under basic conditions to yield methacrylfentanyl .

Industrial Production Methods: Industrial production of methacrylfentanyl typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Methacrylfentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Methacrylfentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding activates G-protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release, including substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline . The analgesic effects are primarily due to the inhibition of nociceptive neurotransmitter release .

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide

InChI

InChI=1S/C23H28N2O/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,1,13-18H2,2H3

InChI Key

YRRFMVAFZJGZNS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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